2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane
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Overview
Description
2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane is a chemical compound that features a thiophene ring attached to a hexyl chain, which is further connected to an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane typically involves the use of thiophene derivatives and hexyl chains. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions . Another method involves nickel-catalyzed Kumada catalyst-transfer polycondensation, which is used for synthesizing thiophene-based conjugated polymers .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic systems as mentioned above. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Mechanism of Action
The mechanism of action of 2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane involves its interaction with molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the hexyl chain and oxane ring provide structural stability. These interactions can influence the compound’s electronic properties and reactivity, making it suitable for various applications in materials science and organic electronics .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trihydroxy-6-{[1-(4-methoxyphenyl)pentan-3-yl]oxy}oxane: This compound features a similar oxane ring but with different substituents, leading to different chemical properties and applications.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with applications in organic electronics.
Uniqueness
2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane is unique due to its specific combination of a thiophene ring, hexyl chain, and oxane ring. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic electronics and materials science .
Properties
CAS No. |
160757-93-7 |
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Molecular Formula |
C15H24O2S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-(6-thiophen-3-ylhexoxy)oxane |
InChI |
InChI=1S/C15H24O2S/c1(3-7-14-9-12-18-13-14)2-5-10-16-15-8-4-6-11-17-15/h9,12-13,15H,1-8,10-11H2 |
InChI Key |
ZXLIITNXVRWITA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCC2=CSC=C2 |
Origin of Product |
United States |
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